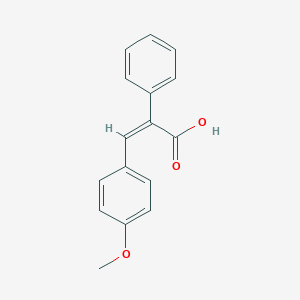

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid

Description

Properties

IUPAC Name |

(Z)-3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUQYXSTNXLJIW-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-77-0 | |

| Record name | NSC66265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid

This guide provides a comprehensive technical overview for the synthesis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, a substituted α-phenylcinnamic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the core synthetic methodologies, explains the mechanistic underpinnings of experimental choices, and offers detailed, field-proven protocols.

Introduction and Strategic Overview

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, with CAS Number 19319-32-5, belongs to the class of α,β-unsaturated carboxylic acids.[1] These structures are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules, including pharmaceuticals and biologically active compounds. The specific stereochemistry, denoted by (Z), where the higher priority groups (the 4-methoxyphenyl and the carboxylic acid groups) are on the same side of the double bond, is a critical feature that influences its chemical reactivity and biological properties.

The synthesis of α-phenylcinnamic acid derivatives is primarily achieved through condensation reactions that form the central carbon-carbon double bond. The most prominent and historically significant of these methods is the Perkin reaction.[2][3] An alternative, the Knoevenagel condensation, also provides a viable route through the reaction of aldehydes with active methylene compounds.[4][5] This guide will focus principally on the Perkin condensation, as it is a robust and well-documented method for this class of compounds, while also discussing the mechanistic logic that underpins the process.

The Perkin Condensation: The Primary Synthetic Pathway

The Perkin reaction is a powerful method for synthesizing α,β-unsaturated aromatic acids.[2] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid or another base.[6][7] For the target molecule, a variation of this reaction using phenylacetic acid and 4-methoxybenzaldehyde in the presence of a base like triethylamine and acetic anhydride is particularly effective.[8][9][10]

Mechanistic Causality

The reaction proceeds through several key steps, each driven by fundamental principles of reactivity. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Enolate Formation: The reaction is initiated by a base (commonly triethylamine or sodium acetate) which deprotonates the α-carbon of phenylacetic acid. Acetic anhydride facilitates this by reacting with the initially formed carboxylate, creating a mixed anhydride, which enhances the acidity of the α-protons. This results in the formation of a reactive enolate nucleophile.[6][11]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde (p-anisaldehyde). This aldol-type addition forms a tetrahedral alkoxide intermediate.[7]

-

Acylation and Elimination: The alkoxide is acetylated by acetic anhydride. The subsequent elimination of an acetate ion, driven by the abstraction of the α-proton by a base, generates the carbon-carbon double bond.

-

Hydrolysis: The final step involves the hydrolysis of the anhydride group to yield the desired α,β-unsaturated carboxylic acid product.

The diagram below illustrates this mechanistic sequence.

Caption: Generalized mechanism of the Perkin condensation for the target synthesis.

Stereochemical Considerations

The Perkin condensation can produce a mixture of (E) and (Z) isomers. The ratio is influenced by the stability of the transition states during the elimination step. For α-phenylcinnamic acids, the isomer with the two phenyl groups cis to each other (corresponding to the E-isomer of the acid) is often thermodynamically favored due to steric hindrance.[8] However, kinetic control under specific conditions (e.g., milder conditions, choice of base) can favor the formation of the less stable Z-isomer. The separation of isomers is typically achieved via fractional crystallization, exploiting the different solubilities of the (E) and (Z) forms.

Detailed Experimental Protocol

The following protocol is a synthesis of established procedures for preparing α-phenylcinnamic acids via the Perkin condensation.[8][10]

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 0.10 mol | Ensure purity. |

| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 0.10 mol | - |

| Triethylamine | C₆H₁₅N | 101.19 | 0.10 mol | Anhydrous |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 0.20 mol | - |

| Hydrochloric Acid | HCl | 36.46 | 6N solution | For acidification |

| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction |

| Equipment | ||||

| Round-bottom flask | 250 mL | With reflux condenser | ||

| Heating mantle | With stirring | |||

| Separatory funnel | 500 mL | |||

| Buchner funnel | For filtration | |||

| Beakers, Graduated cylinders | Standard glassware |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 250 mL round-bottomed flask, combine 4-methoxybenzaldehyde (0.10 mol), phenylacetic acid (0.10 mol), anhydrous triethylamine (0.10 mol), and acetic anhydride (0.20 mol).[8]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture gently under reflux for 5-6 hours with continuous stirring. The solution will typically turn a yellow-brown color.[8][10]

-

Work-up - Steam Distillation (Optional but Recommended): After reflux, allow the mixture to cool slightly. To remove unreacted 4-methoxybenzaldehyde, perform a steam distillation until the distillate is no longer cloudy. This step significantly improves the purity of the crude product.[8]

-

Isolation of Crude Product: Cool the aqueous residue from the reaction flask in an ice bath. The crude product may solidify or precipitate as an oil. Decant the aqueous layer.

-

Acidification and Precipitation: Dissolve the crude solid/oil in a minimal amount of hot ethanol. Add hot water until the solution becomes slightly turbid, then clarify with a few drops of ethanol. Acidify the hot solution to Congo red with 6N hydrochloric acid. The target acid will precipitate upon cooling.[8]

-

Purification by Recrystallization: Collect the crude crystals by suction filtration using a Buchner funnel. Purify the product by recrystallizing from an aqueous ethanol mixture. The (Z)-isomer is often less soluble and may crystallize first. Multiple recrystallizations may be necessary to achieve high isomeric purity.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

The logical flow of this experimental procedure is outlined below.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization and Data

The final product should be characterized to confirm its identity, purity, and stereochemistry.

-

Melting Point: The melting point should be sharp. Note that (E) and (Z) isomers will have distinct melting points. For the parent α-phenylcinnamic acid, the (E)-isomer melts at 172-173 °C, while the (Z)-isomer melts at 138-139 °C.[8]

-

NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. The chemical shifts of the vinylic proton and the aromatic protons will confirm the structure. The methoxy group (-OCH₃) protons should appear as a singlet around 3.8 ppm.[12] The carboxylic acid proton will be a broad singlet at a high chemical shift (>10 ppm).

-

Infrared (IR) Spectroscopy: Key peaks will include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C stretches in the aromatic and vinylic regions (~1600-1450 cm⁻¹).

Conclusion

The synthesis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is reliably achieved through a modified Perkin condensation. The key to a successful synthesis lies in the careful control of reaction conditions to manage stereoselectivity and a meticulous purification process, typically involving steam distillation and fractional recrystallization, to isolate the desired (Z)-isomer. By understanding the underlying reaction mechanism, researchers can effectively troubleshoot and optimize the protocol to achieve high yields and purity, enabling the use of this valuable compound in further research and development applications.

References

-

Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available at: [Link]

-

Organic Syntheses. α-PHENYLCINNAMIC ACID. Coll. Vol. 4, p.777 (1963); Vol. 33, p.78 (1953). Available at: [Link]

-

Buckles, R. E., & Hausman, E. A. (1948). A Simplified Synthesis of α-Phenylcinnamic Acid and α-Phenyl-p-nitrocinnamic Acid. Journal of the American Chemical Society, 70(1), 415. Available at: [Link]

-

Merck Index. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Available at: [Link]

-

Scite.ai. Erlenmeyer‐Plöchl Azlactone Synthesis. Mentioning various sources. Available at: [Link]

-

Chang, M. Y., et al. (2022). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega. Available at: [Link]

-

ResearchGate. A Perkin Reaction is carried out using benzaldehyde and phenylacetic acid as reagents to produce E and Z-alpha- phenylcinnamic acid. (2016). Available at: [Link]

-

Buckles, R. E., & Bremer, K. (2003). α‐Phenylcinnamic Acid. Journal of the American Chemical Society. (Citation information for reference[9]). Available at: [Link]

-

YouTube. Erlenmeyer-Plochl Azalactone Synthesis Mechanism. (2022). Available at: [Link]

-

ResearchGate. The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid. (2016). Available at: [Link]

-

Wikipedia. Perkin reaction. Available at: [Link]

-

Al-Haiza, M. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Available at: [Link]

-

PubChem. (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available at: [Link]

-

Khan, I., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Molbank. Available at: [Link]

-

Chemistry Notes. Perkin Condensation: Mechanism and Applications. Available at: [Link]

-

Longdom Publishing. A Concise Introduction of Perkin Reaction. (2018). Available at: [Link]

-

Pawar, H. S., et al. (2017). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Available at: [Link]

-

Longdom Publishing. A Concise Introduction of Perkin Reaction. (2018). (Duplicate of[3], provides mechanistic details). Available at: [Link]

-

SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2019). Available at: [Link]

-

mzCloud. 4 Methoxycinnamic acid. Available at: [Link]

Sources

- 1. 3-(4-methoxyphenyl)-2-phenylacrylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic analysis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid

Authored by: A Senior Application Scientist

Preamble: Beyond the Spectrum

In the field of medicinal chemistry and materials science, the precise characterization of molecular structure is the bedrock of innovation. (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, a substituted cinnamic acid derivative, represents a class of compounds with significant potential due to their conjugated system and versatile functional groups. This guide eschews a simple recitation of data. Instead, it offers a holistic analytical strategy, grounded in first principles, to elucidate the structure of this target molecule. We will explore not just what the spectral data are, but why they manifest as they do, providing a self-validating framework for researchers engaged in the synthesis and analysis of novel chemical entities.

Molecular Architecture and Analytical Strategy

The target molecule, (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, possesses several key structural features that will be interrogated by various spectroscopic techniques:

-

A Carboxylic Acid Moiety: A primary site for IR and NMR analysis.

-

A Trisubstituted Alkene: The Z-configuration is a critical stereochemical feature to confirm. Nuclear Overhauser Effect (NOE) NMR experiments are paramount here.

-

Two Aromatic Rings: One unsubstituted phenyl group and one para-substituted methoxyphenyl group. Their distinct electronic environments will produce unique NMR and UV-Vis signatures.

-

A Conjugated π-System: Spanning from the phenyl ring across the acrylic acid backbone to the methoxyphenyl ring, this system will dominate the UV-Vis spectrum and influence chemical shifts in NMR.

Our analytical workflow is designed to be synergistic, where data from one technique validates and refines the interpretation of another.

In Silico Modeling of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, a molecule with potential therapeutic relevance. We delve into the core computational methodologies essential for modern drug discovery, including ligand and protein preparation, molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document is designed for researchers, computational chemists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind each procedural choice. By integrating expertise with validated computational tools, this guide aims to empower scientists to effectively predict molecular interactions, assess drug-likeness, and accelerate the journey from compound to candidate.

Introduction

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is a derivative of cinnamic acid, a class of compounds known for a wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[1][2] The structural complexity of this specific molecule, featuring a methoxy-substituted phenyl ring and a phenylacrylic acid core, suggests its potential for specific interactions with biological targets. In silico modeling provides a powerful, cost-effective, and rapid approach to explore these potential interactions before committing to expensive and time-consuming experimental assays.[3][4]

This guide will systematically walk through a complete in silico workflow, demonstrating how computational tools can be leveraged to build a comprehensive profile of a small molecule's behavior and potential as a therapeutic agent. We will use a hypothetical yet plausible target, Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer, to illustrate the described protocols. The choice of COX-2 is based on the known anti-inflammatory properties of related acrylic acid derivatives.

Overall In Silico Workflow

The process begins with preparing the digital models of both the ligand and its protein target. It then moves to predicting their binding interactions (docking), assessing the stability of this interaction over time (molecular dynamics), and finally, evaluating the molecule's drug-like properties (ADMET).

Caption: A high-level overview of the in silico drug discovery workflow.

Section 1: Ligand and Protein Target Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This section details the critical first steps of preparing both the small molecule (ligand) and the protein target for simulation.

Ligand Preparation Protocol

The goal of ligand preparation is to generate a geometrically correct, low-energy 3D conformation of the molecule.

Rationale: Starting with a 2D structure or an arbitrary 3D model can lead to inaccurate docking results. An energy-minimized 3D structure represents a more realistic conformation that the molecule would adopt in a biological system, improving the chances of predicting a true binding pose.

Step-by-Step Protocol:

-

Obtain 2D Structure: The structure of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid can be obtained from databases like PubChem (CID 816807).[5] The structure is typically represented as a SMILES string: C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C(=O)O)C.

-

Convert to 3D: Use a molecular editor such as Avogadro or ChemDraw to convert the 2D representation or SMILES string into a 3D structure.

-

Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for forming hydrogen bonds and for accurate charge calculations. Most software can add hydrogens appropriate for a physiological pH (e.g., pH 7.4).

-

Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process adjusts bond lengths and angles to find a low-energy, stable conformation.

-

Save in Appropriate Format: Save the final 3D structure in a format compatible with docking software, such as .mol2 or .pdbqt. The PDBQT format is required for AutoDock Vina and includes partial charges and atom type definitions.[6]

Protein Target Preparation Protocol

This protocol outlines how to prepare a protein structure for docking, using COX-2 as our example.

Rationale: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential components like water molecules, co-factors, or other ligands.[7][8][9] These must be removed, and missing atoms (especially hydrogens) must be added to create a clean, chemically correct receptor model for docking.

Step-by-Step Protocol:

-

Download Protein Structure: Obtain the 3D crystal structure of human COX-2 from the RCSB Protein Data Bank (wwPDB).[10][11] A suitable entry is PDB ID: 5KIR, which is a complex of COX-2 with a ligand.

-

Clean the PDB File:

-

Load the PDB file into a molecular visualization tool like UCSF Chimera, PyMOL, or AutoDockTools.[12]

-

Remove all water molecules. Water molecules in the binding pocket can interfere with docking unless you are performing an advanced simulation that explicitly models their displacement.

-

Remove any co-crystallized ligands and co-factors that are not part of the study. For 5KIR, this would involve removing the bound inhibitor.

-

If the protein is a multimer, retain only the biologically relevant chain(s). COX-2 is a homodimer; for simplicity, we will use a single chain (e.g., Chain A) for docking.

-

-

Add Hydrogens and Charges:

-

Add polar hydrogens to the protein. These are critical for defining hydrogen bond donors and acceptors.

-

Assign partial charges using a standard force field (e.g., Gasteiger charges in AutoDockTools).[6] This is essential for calculating electrostatic interactions.

-

-

Save as Receptor File: Save the processed protein structure in the .pdbqt format for use with AutoDock Vina. This file now represents the rigid receptor for the docking simulation.

Section 2: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The primary outputs are the binding pose and a scoring value that estimates the binding affinity.[3][13]

Rationale: By simulating the binding process, we can generate hypotheses about how the molecule might interact with key residues in the active site. A lower (more negative) binding energy score generally indicates a more favorable interaction. This process is crucial for hit identification and lead optimization.[4][14]

Caption: The workflow for performing a molecular docking experiment with AutoDock Vina.

Molecular Docking Protocol (using AutoDock Vina)

-

Define the Binding Site (Grid Box):

-

Using AutoDockTools, identify the active site of the target protein. This is often known from the location of the co-crystallized ligand in the original PDB file.

-

Define a "grid box" that encompasses this entire active site. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.[6]

-

Record the center coordinates (x, y, z) and dimensions (size_x, size_y, size_z) of the grid box.

-

-

Create the Configuration File:

-

Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.[15]

-

Example conf.txt:

-

Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but requires more computational time.[16]

-

-

Run the Docking Simulation:

-

Execute Vina from the command line, pointing it to the configuration file: vina --config conf.txt --log log.txt

-

-

Analyze the Results:

-

The log.txt file will contain a table of the top binding modes (poses) ranked by their binding affinity scores (in kcal/mol).

-

The results.pdbqt file contains the 3D coordinates of these poses, which can be visualized in PyMOL or UCSF Chimera.

-

Examine the top-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.

-

Interpreting Docking Data

| Parameter | Description | Example Value | Interpretation |

| Binding Affinity | Estimated free energy of binding (kcal/mol). | -8.5 | A more negative value suggests stronger binding. |

| RMSD | Root Mean Square Deviation from the top pose (Å). | 1.5 Å | A low RMSD between top poses suggests a well-defined binding mode. |

| Interactions | Types of non-covalent bonds formed. | H-bond with Ser530 | Identifies key residues responsible for binding specificity. |

Section 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations assess the dynamic stability of the protein-ligand complex in a simulated physiological environment.[17][18]

Rationale: A ligand that appears promising in docking might be unstable in the binding pocket over time. MD simulations provide insights into the flexibility of the complex, the persistence of key interactions, and a more rigorous estimation of binding free energy. This step validates the docking results.[4]

MD Simulation Protocol (using GROMACS)

Preparing and running an MD simulation is a multi-step process.[19][20][21]

-

System Preparation:

-

Combine Protein-Ligand Complex: Take the top-scoring pose from the docking output and merge it with the protein structure to create a single complex file.[22]

-

Generate Ligand Topology: The force field (e.g., CHARMM36, AMBER) contains parameters for standard amino acids but not for our custom ligand.[19] A server like CGenFF or antechamber is required to generate a topology file that describes the bond lengths, angles, and charges for (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid.

-

Choose Force Field: Select a force field (e.g., CHARMM36m for the protein) and use gmx pdb2gmx to generate the protein topology.

-

Merge Topologies: Combine the protein and ligand topologies into a single system topology file.

-

-

Solvation and Ionization:

-

Define Simulation Box: Create a periodic simulation box (e.g., a cube) around the complex, ensuring a sufficient buffer (e.g., 1.0 nm) between the protein and the box edge.

-

Add Solvent: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add Ions: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge, which is a requirement for many long-range electrostatics algorithms like Particle Mesh Ewald (PME).[23]

-

-

Simulation Execution:

-

Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes.

-

Equilibration (NVT and NPT):

-

Run a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein while the protein-ligand complex is position-restrained.

-

Run another short simulation (e.g., 100 ps) at constant Number of particles, Pressure, and Temperature (NPT) to bring the system to the correct density.[23]

-

-

Production MD: Run the main simulation (e.g., 100 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

Analysis of MD Trajectories

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the complex is structurally stable.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible regions. High fluctuation in the binding site could indicate instability.

-

Interaction Analysis: Analyze the trajectory to determine the percentage of simulation time that key interactions (e.g., specific hydrogen bonds identified in docking) are maintained.

Section 4: ADMET Prediction

A potent molecule is useless if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[24]

Caption: Workflow for predicting ADMET properties using an online web server.

ADMET Prediction Protocol (using SwissADME)

-

Input Molecule: Navigate to the SwissADME website (]">http://www.swissadme.ch).[25]

-

Submit SMILES: Paste the SMILES string of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid into the input box.

-

Run Prediction: Execute the prediction. The server will return a comprehensive report.

Key ADMET Parameters and Interpretation

The following table summarizes key parameters to evaluate.

| Category | Parameter | Acceptable Range | Rationale |

| Physicochemical | Molecular Weight (MW) | < 500 g/mol | Affects absorption and distribution. |

| LogP (Lipophilicity) | < 5 | High lipophilicity can lead to poor solubility and high metabolic turnover. | |

| H-bond Donors | < 5 | Too many can hinder membrane permeability. | |

| H-bond Acceptors | < 10 | Too many can hinder membrane permeability. | |

| Pharmacokinetics | GI Absorption | High | Predicts oral bioavailability. |

| BBB Permeant | Yes/No | Important for CNS targets; "No" is preferred for peripherally acting drugs. | |

| CYP Inhibitor | No | Inhibition of Cytochrome P450 enzymes can lead to drug-drug interactions. | |

| Drug-likeness | Lipinski's Rule of 5 | 0 violations | A widely used rule of thumb for oral bioavailability. |

| Medicinal Chemistry | PAINS Alert | 0 alerts | Flags substructures known to cause false positives in high-throughput screens. |

Conclusion

This guide has outlined a structured, multi-faceted in silico approach for characterizing the therapeutic potential of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can build a robust computational model of a compound's behavior. This model allows for the generation of testable hypotheses regarding its mechanism of action, binding stability, and drug-like properties. The integration of these computational techniques into early-stage drug discovery is not merely a screening tool but a foundational component of modern, rational drug design, enabling more informed decisions and ultimately increasing the probability of success in bringing novel therapeutics to the clinic.

References

-

RCSB Protein Data Bank. (n.d.). Homepage. Retrieved January 12, 2026, from [Link]

-

Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved January 12, 2026, from [Link]

-

InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Retrieved January 12, 2026, from [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved January 12, 2026, from [Link]

-

EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved January 12, 2026, from [Link]

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.

-

National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Protein Data Bank. Retrieved January 12, 2026, from [Link]

-

Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved January 12, 2026, from [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved January 12, 2026, from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved January 12, 2026, from [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Retrieved January 12, 2026, from [Link]

-

GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Retrieved January 12, 2026, from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Panda, P. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved January 12, 2026, from [Link]

-

Protein Data Bank in Europe. (n.d.). Homepage. Retrieved January 12, 2026, from [Link]

-

Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved January 12, 2026, from [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved January 12, 2026, from [Link]

-

BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved January 12, 2026, from [Link]

-

Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved January 12, 2026, from [Link]

-

Not Just Bio. (2022, September 3). GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. Retrieved January 12, 2026, from [Link]

-

Swanson, K. (2024, March 28). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Portal. Retrieved January 12, 2026, from [Link]

-

William L. Jorgensen Research Group. (n.d.). GROMACS Protein Ligand Complex Simulations. Retrieved January 12, 2026, from [Link]

-

Molecular Modelling Group. (n.d.). SwissDrugDesign. Retrieved January 12, 2026, from [Link]

-

AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved January 12, 2026, from [Link]

-

ADMET-AI. (n.d.). ADMET-AI. Retrieved January 12, 2026, from [Link]

- Al Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives.

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved January 12, 2026, from [Link]

-

Forli, S., et al. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. Retrieved January 12, 2026, from [Link]

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.

- Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central.

-

Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved January 12, 2026, from [Link]

- Kumar, A., & Roy, K. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central.

-

ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved January 12, 2026, from [Link]

- Singh, P. P., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.

-

PubChem. (n.d.). (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. Retrieved January 12, 2026, from [Link]

- Abdel-Maksoud, M. S., et al. (2023).

- Ouyang, H., et al. (2009). (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid.

- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). PubMed Central.

- 3-(o-Methoxyphenyl)-2-phenylacrylic Acid. (n.d.).

- Meimaroglou, D., et al. (2016). On the Modeling of Acrylic Acid Copolymerization in an Aqueous Solution: A Modular, Integrated Approach. Macromolecular Reaction Engineering.

-

3-(4-methoxyphenyl)acrylic acid. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]

- 3-(4-methoxyphenyl) acrylic acid halts redox imbalance and modulate purinergic enzyme activity in iron-induced testicular injury. (2024).

- Determination and quantification of acrylic acid deriv

- Synthesis of Acrylic Acid Derivatives from CO2 and Ethylene. (n.d.).

- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid | C16H14O3 | CID 816807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. indico4.twgrid.org [indico4.twgrid.org]

- 7. rcsb.org [rcsb.org]

- 8. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]

- 9. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 10. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 11. Homepage | Protein Data Bank in Europe [ebi.ac.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 14. etflin.com [etflin.com]

- 15. eagonlab.github.io [eagonlab.github.io]

- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 17. m.youtube.com [m.youtube.com]

- 18. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 20. Protein-Ligand Complex [mdtutorials.com]

- 21. GROMACS Tutorials [mdtutorials.com]

- 22. youtube.com [youtube.com]

- 23. compchems.com [compchems.com]

- 24. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 25. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 27. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]

- 28. portal.valencelabs.com [portal.valencelabs.com]

- 29. ADMET-AI [admet.ai.greenstonebio.com]

An In-depth Technical Guide on the Core Mechanism of Action of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid

Foreword for the Research Professional

The field of drug discovery is in a perpetual state of exploration, seeking novel molecular entities that can precisely modulate cellular pathways implicated in disease. Within this landscape, cinnamic acid derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on a specific, yet under-characterized molecule: (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid . While direct, in-depth studies on its mechanism of action remain to be published, its structural features, shared with other well-documented bioactive molecules, provide a strong foundation for hypothesizing its cellular and molecular targets.

This document is structured not as a definitive statement of a known mechanism, but as a comprehensive research and validation roadmap. It is designed for fellow researchers, scientists, and drug development professionals, providing a robust framework for elucidating the precise biological activities of this compound. We will synthesize existing knowledge from structurally related compounds to propose a primary and a secondary putative mechanism of action. Subsequently, we will detail the rigorous experimental protocols necessary to test these hypotheses, ensuring scientific integrity and fostering a logical progression of investigation. The ultimate goal of this guide is to empower researchers to unlock the therapeutic potential of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid.

Part 1: Postulated Core Mechanisms of Action

Based on a thorough analysis of the chemical structure of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid and the established activities of analogous compounds, we propose two primary, potentially interconnected, mechanisms of action:

-

Primary Hypothesis: Inhibition of Tubulin Polymerization

-

Secondary Hypothesis: Modulation of the NF-κB Signaling Pathway

The convergence of these pathways can lead to the induction of apoptosis, a key outcome for potential anticancer agents.

Primary Hypothesis: Inhibition of Tubulin Polymerization

The rationale for this hypothesis stems from the structural resemblance of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid to known tubulin inhibitors. Many synthetic and natural compounds that disrupt microtubule dynamics share a common structural scaffold that allows them to bind to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, primarily at the G2/M phase, and subsequently triggers apoptosis.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton. They are integral to a multitude of cellular functions, including:

-

Cell Division: Formation of the mitotic spindle, which is essential for the segregation of chromosomes.

-

Intracellular Transport: Serving as tracks for motor proteins to transport organelles, vesicles, and other cellular components.

-

Maintenance of Cell Shape and Motility: Providing structural support and enabling cell movement.

Due to their critical role in cell proliferation, tubulin and microtubule dynamics are a well-validated target for anticancer drug development.

We hypothesize that (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid binds to the colchicine-binding site on β-tubulin. This binding event is proposed to introduce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. This leads to a net depolymerization of the microtubule network.

Part 2: Experimental Validation of the Hypothesized Mechanisms

To rigorously test our hypotheses, a multi-faceted experimental approach is required. The following sections detail the key protocols to investigate the interaction of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid with tubulin and the NF-κB pathway, and its ultimate effect on apoptosis.

Investigating Tubulin Polymerization Inhibition

The primary method to validate our main hypothesis is the in vitro tubulin polymerization assay. This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

This assay can be performed using either a fluorescence-based or a turbidity-based method. The fluorescence-based assay is generally more sensitive.

Principle: Purified tubulin is induced to polymerize in the presence of GTP and a microtubule-stabilizing agent. The extent of polymerization is monitored over time by measuring the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 10x stock solution of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid in DMSO.

-

Prepare 10x stock solutions of a known tubulin polymerization inhibitor (e.g., Nocodazole) and a known stabilizer (e.g., Paclitaxel) as controls.

-

On ice, prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in General Tubulin Buffer.[1]

-

-

Assay Setup:

-

Pre-warm a 96-well plate to 37°C.

-

Add 5 µL of the 10x test compound, controls, or vehicle (DMSO) to the appropriate wells.[1]

-

-

Initiation and Measurement:

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.[1]

-

Immediately place the plate in a pre-warmed microplate reader and measure fluorescence intensity every 30 seconds for 60 minutes at an excitation/emission of 360/450 nm.

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate of polymerization and the maximum polymer mass for each condition.

-

Determine the IC50 value for the inhibition of tubulin polymerization by (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid.

Expected Outcome: If the hypothesis is correct, (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid will inhibit tubulin polymerization in a dose-dependent manner, resulting in a lower rate of polymerization and a reduced maximum polymer mass compared to the vehicle control.

Assessing Modulation of the NF-κB Signaling Pathway

To investigate the secondary hypothesis, we will employ a cell-based reporter assay to measure the transcriptional activity of NF-κB.

Principle: This assay utilizes a cell line (e.g., HEK293) that is stably transfected with a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Experimental Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in complete growth medium.

-

Seed cells in a 96-well plate and transfect with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment and Stimulation:

-

After 24 hours, treat the cells with various concentrations of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid for 1 hour.

-

Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 6 hours.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[2]

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold-change in NF-κB activity relative to the stimulated vehicle control.

-

Determine the IC50 value for the inhibition of NF-κB activation.

Expected Outcome: If the compound inhibits the NF-κB pathway, a dose-dependent decrease in TNF-α-induced luciferase activity will be observed.

Determining the Induction of Apoptosis

The culmination of tubulin polymerization inhibition and/or NF-κB modulation is often the induction of apoptosis. Western blotting for key apoptotic markers is a standard method for confirming this downstream effect.

Principle: This technique is used to detect and quantify specific proteins in a complex mixture. We will probe for the cleavage of caspase-3 and PARP, which are hallmark events in apoptosis.

Experimental Protocol:

-

Cell Treatment and Lysis:

-

Treat a suitable cancer cell line (e.g., HeLa or MCF-7) with various concentrations of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid for 24-48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH).[3]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Data Analysis:

-

Analyze the ratio of cleaved to total caspase-3 and PARP. An increase in this ratio indicates the induction of apoptosis.

Expected Outcome: Treatment with (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is expected to lead to a dose-dependent increase in the cleavage of caspase-3 and PARP.

Part 3: Visualization of Pathways and Workflows

To provide a clear visual representation of the concepts and methodologies discussed, the following diagrams have been generated using Graphviz.

Caption: Proposed signaling pathways for (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid.

Caption: Logical workflow for the experimental validation of the proposed mechanism.

Part 4: Data Summary and Interpretation

For clarity and ease of comparison, all quantitative data from the proposed experiments should be summarized in tables.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | Concentration (µM) | Rate of Polymerization (RFU/min) | Max Polymer Mass (RFU) | % Inhibition |

| Vehicle (DMSO) | - | 0 | ||

| (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid | 0.1 | |||

| 1 | ||||

| 10 | ||||

| 100 | ||||

| Nocodazole | 10 |

Table 2: NF-κB Luciferase Reporter Assay

| Compound | Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB Activation |

| Vehicle (DMSO) + TNF-α | - | 0 | |

| (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid + TNF-α | 0.1 | ||

| 1 | |||

| 10 | |||

| 100 | |||

| Known NF-κB Inhibitor + TNF-α | 10 |

Table 3: Western Blot Analysis of Apoptotic Markers

| Treatment | Concentration (µM) | Cleaved Caspase-3 / Total Caspase-3 (Ratio) | Cleaved PARP / Total PARP (Ratio) |

| Vehicle (DMSO) | - | ||

| (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid | 1 | ||

| 10 | |||

| 50 | |||

| Staurosporine (Positive Control) | 1 |

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. By leveraging knowledge from structurally related compounds, we have formulated plausible hypotheses centered on the inhibition of tubulin polymerization and the modulation of the NF-κB signaling pathway. The detailed experimental protocols outlined herein will enable researchers to rigorously test these hypotheses and elucidate the precise molecular interactions and cellular consequences of this compound. The successful completion of this research plan holds the potential to validate a novel therapeutic candidate and contribute significantly to the field of drug discovery.

References

-

Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

Sources

An In-depth Technical Guide to (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid

CAS Number: 19319-32-5 | Molecular Formula: C₁₆H₁₄O₃ | Molecular Weight: 254.28 g/mol

Abstract

This technical guide provides a comprehensive overview of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, a substituted acrylic acid derivative of interest to researchers in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, outlines a robust synthetic methodology based on the Perkin reaction, and provides a detailed analysis of its spectroscopic signature. Furthermore, it explores the potential biological activities, including cytotoxicity and antimicrobial effects, by providing standardized experimental protocols for in vitro evaluation. This guide is intended to serve as a valuable resource for scientists engaged in drug discovery and the development of novel bioactive compounds.

Introduction

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, also known as α-phenyl-4-methoxy-cinnamic acid, belongs to the class of tri-substituted acrylic acids. These compounds are characterized by a carboxylic acid moiety attached to a carbon-carbon double bond, which is further substituted with aromatic rings. The presence of both a phenyl and a 4-methoxyphenyl group on the acrylic acid backbone imparts specific steric and electronic properties that are crucial for its chemical reactivity and biological interactions. The methoxy group, in particular, is a common feature in many biologically active molecules, often enhancing their metabolic stability and receptor binding affinity. The "(2Z)" designation in the IUPAC name specifies the stereochemistry of the substituents around the double bond, indicating that the phenyl and the 4-methoxyphenyl groups are on the same side of the double bond. This stereoisomeric configuration can significantly influence the compound's biological activity compared to its (2E) counterpart. This guide will provide an in-depth exploration of this specific isomer.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is fundamental for its identification, characterization, and application in research.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 19319-32-5 | [1] |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Exact Mass | 254.0943 g/mol | [2] |

| Physical Form | Solid | [2] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

Spectroscopic Analysis

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the vinylic proton, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between δ 10.0 and 13.0 ppm.

-

Aromatic Protons (C₆H₅- and -C₆H₄-): A complex multiplet pattern is expected in the range of δ 6.8-8.0 ppm. The protons on the 4-methoxyphenyl ring will likely appear as two doublets due to para-substitution, while the protons on the phenyl ring will show a more complex multiplet.

-

Vinylic Proton (=CH-): A singlet is expected for the vinylic proton, with its chemical shift influenced by the neighboring aromatic rings.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group is predicted to be around δ 3.8 ppm.

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to resonate in the downfield region, typically above δ 165 ppm.

-

Olefinic Carbons (-C=C-): Two signals corresponding to the carbons of the double bond are expected between δ 120 and 145 ppm.

-

Aromatic Carbons: Multiple signals for the aromatic carbons will be observed in the range of δ 114-160 ppm. The carbon attached to the methoxy group will be significantly shielded.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is anticipated to appear around δ 55 ppm.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1680-1710 cm⁻¹ for the carbonyl group.

-

C=C Stretch (Olefinic): A medium intensity band around 1620-1640 cm⁻¹ is anticipated for the carbon-carbon double bond.

-

C-O Stretch (Ether and Carboxylic Acid): Strong bands corresponding to the C-O stretching vibrations of the methoxy group and the carboxylic acid will be present in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic rings will be observed in the fingerprint region and above 3000 cm⁻¹.

Electron ionization mass spectrometry is expected to show a molecular ion peak [M]⁺ at m/z 254. The fragmentation pattern would likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, as well as cleavage of the bonds adjacent to the aromatic rings.[3]

Synthesis and Purification

The synthesis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid can be effectively achieved through the Perkin reaction.[4] This classical organic reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[4]

Synthetic Workflow: The Perkin Reaction

The Perkin reaction provides a direct route to α,β-unsaturated aromatic acids.[1] For the synthesis of the title compound, 4-methoxybenzaldehyde and phenylacetic anhydride would be the key starting materials.

Caption: Synthetic workflow for (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid via the Perkin reaction.

Detailed Experimental Protocol

Materials:

-

4-Methoxybenzaldehyde

-

Phenylacetic anhydride

-

Triethylamine or anhydrous sodium acetate

-

Toluene or other suitable high-boiling solvent

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxybenzaldehyde (1.0 eq), phenylacetic anhydride (1.2 eq), and triethylamine (1.5 eq) or anhydrous sodium acetate (1.5 eq) in toluene.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Add water and acidify with dilute hydrochloric acid to a pH of approximately 2.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the desired (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. The separation of E and Z isomers, if formed, can be challenging and may require careful fractional crystallization or chromatographic techniques.[5]

Causality of Experimental Choices:

-

Base: Triethylamine or sodium acetate acts as a base to deprotonate the anhydride, forming a reactive enolate.[4]

-

Reflux: The reaction requires elevated temperatures to overcome the activation energy for the condensation and subsequent elimination steps.[6]

-

Acidic Workup: Acidification protonates the carboxylate salt, leading to the precipitation of the carboxylic acid product.

-

Recrystallization: This purification technique is chosen to obtain a highly pure crystalline product by exploiting the differential solubility of the product and impurities in a given solvent system.

Potential Biological Activity and In Vitro Evaluation

Derivatives of phenylacrylic acid have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[7][8] The presence of the methoxy group and the specific stereochemistry of the title compound make it a candidate for biological screening.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[9]

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical properties, a reliable synthetic route, and a comprehensive spectroscopic profile. The outlined protocols for assessing its potential biological activities offer a clear path for future research into its cytotoxic and antimicrobial properties. The structural features of this molecule, particularly the methoxy substitution and the (Z)-stereochemistry, warrant a deeper exploration of its structure-activity relationships.

References

-

American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]

- Clinical & Laboratory Standards Institute. (n.d.).

- Erlenmeyer, E. (1893). Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Justus Liebigs Annalen der Chemie, 275(1), 1–8.

- In vitro biological studies and structural elucidation of fluoro-substituted phenyl acrylic acids. (n.d.). Journal of Molecular Structure.

- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.

-

PubChem. (n.d.). Compound Summary for CID 816807, (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.

- Zimmerman, H. E., & Ahramjian, L. (1959). The Stereochemistry of the Perkin Reaction. Journal of the American Chemical Society, 81(8), 2086–2091.

-

ResearchGate. (n.d.). (PDF) Investigation of Polyacrylic Acid Toxicity in Human Breast Cancer (MCF-7) and Mouse Fibroblast (L-929) Cell Lines. Retrieved from [Link]

-

Chegg.com. (2022, April 11). Solved The Perkin Reaction: Synthesis of. Retrieved from [Link]

- J&K Scientific LLC. (2021, June 1). Perkin Reaction.

- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). Molecules.

-

ResearchGate. (n.d.). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

- ACS Publications. (2023, October 9).

- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 2TMS derivative. Retrieved from [Link]

- ChemicalBook. (n.d.). 3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR spectrum.

-

NIST WebBook. (n.d.). 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-. Retrieved from [Link]

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0227485).

- SpectraBase. (n.d.). 3-(p-methoxyphenyl)-2-phenylpropionic acid - Optional[1H NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 2-(4-Methoxyphenyl)propanoic acid methyl ester - Optional[13C NMR] - Chemical Shifts.

-

PubChem. (n.d.). 2-Methoxy-2-phenylpropanoic acid | C10H12O3 | CID 344895. Retrieved from [Link]

- Flinders University. (n.d.). Stereoselective Synthesis.

-

Reddit. (2024, April 3). How to purify Acrylic Acid : r/chemistry. Retrieved from [Link]

- Chemistry LibreTexts. (2023, August 29).

- NIH. (n.d.). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents.

-

Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]

- Key Concepts in Stereoselective Synthesis. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.).

- PubChemLite. (n.d.). 3-(4-methoxyphenyl)-2-phenylpropionic acid (C16H16O3).

- Stereoselectivity in organic synthesis. (n.d.).

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0258812).

-

PubChem. (n.d.). 2-Phenylpropionic acid | C9H10O2 | CID 10296. Retrieved from [Link]

- Google Patents. (n.d.).

- Research Repository UCD. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones.

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Erlenmeyer-Plöchl azlactone synthesis. Retrieved from [Link]

- Organic Syntheses Procedure. (n.d.). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID.

- Google Patents. (n.d.). EP1722222A1 - Method of determining impurity in acrylic acid.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Perkin reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is a member of the acrylic acid derivatives class of compounds, a group increasingly recognized for its diverse pharmacological potential. While direct studies on this specific isomer are emerging, a comprehensive analysis of its structural analogs strongly suggests significant therapeutic promise, primarily in the realms of oncology and inflammatory diseases. This guide synthesizes the current understanding of related compounds to propose and detail the most probable therapeutic targets for (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. We will delve into the mechanistic rationale behind these potential targets, provide detailed experimental protocols for their investigation, and present a framework for advancing the preclinical assessment of this compound. Our approach is grounded in established biochemical and cell-based assay methodologies, aiming to provide a robust starting point for researchers and drug development professionals.

Introduction: The Therapeutic Potential of Phenylacrylic Acid Scaffolds

The phenylacrylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The presence of the α,β-unsaturated carbonyl system, coupled with aromatic substitutions, confers a unique electronic and steric profile that allows for interaction with a variety of biological targets. The methoxy and phenyl substitutions in (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid are of particular interest. The methoxyphenyl group is a common feature in many pharmacologically active molecules and can influence metabolic stability, receptor binding, and overall bioactivity.

Based on the extensive literature on structurally related compounds, we hypothesize that (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid possesses a dual therapeutic potential: as an anti-inflammatory agent and as an anti-cancer agent . This guide will explore the key molecular targets and pathways that likely mediate these effects.

Potential as an Anti-Inflammatory Agent

Chronic inflammation is a key driver of numerous human diseases. The structural motifs within (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid suggest its potential to modulate key inflammatory pathways.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The inhibition of COX-1 and COX-2 enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Similarly, lipoxygenases are crucial enzymes in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Several acrylic acid derivatives have been reported to inhibit these enzymes.

Causality of Experimental Choice: Direct enzymatic assays are the gold standard for determining if a compound can inhibit COX and LOX activity. These assays provide a quantitative measure of inhibitory potency (IC50) and can help determine the selectivity of the compound for different enzyme isoforms (e.g., COX-1 vs. COX-2).

This protocol is adapted from commercially available kits and established methodologies.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Hematin (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound: (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid

-

Positive controls: Celecoxib (COX-2 selective), Indomethacin (non-selective)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compound and controls in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, hematin, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add serial dilutions of the test compound or positive controls to the wells. Include a solvent control (DMSO only).

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to initiate the reaction.

-

Detection: Immediately add the colorimetric or fluorometric probe.

-

Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Self-Validation: The inclusion of both a selective and a non-selective positive control allows for the validation of the assay's performance and provides a benchmark for the potency and selectivity of the test compound.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting the activation of the NF-κB pathway.

Causality of Experimental Choice: A luciferase reporter assay is a highly sensitive and quantitative method to assess the transcriptional activity of NF-κB in a cellular context. This assay directly measures the ability of a compound to interfere with the signaling cascade leading to NF-κB activation.

Materials:

-

Human cell line (e.g., HEK293T or HeLa)

-

NF-κB luciferase reporter plasmid (contains NF-κB response elements driving luciferase expression)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation

-

Test compound: (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

-

Induction: Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for a specified time (e.g., 6-8 hours).

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound and determine the IC50 value.

Logical Relationship Diagram: NF-κB Inhibition Workflow

Caption: Workflow for assessing NF-κB inhibition.

Potential as an Anti-Cancer Agent

The structural features of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid are also reminiscent of compounds with known anti-proliferative and pro-apoptotic activities against cancer cells.

Induction of Apoptosis